molecular formula C12H18N2O B3071332 N-Methyl-3-[(1-phenylethyl)amino]propanamide CAS No. 1009683-01-5

N-Methyl-3-[(1-phenylethyl)amino]propanamide

Cat. No.: B3071332
CAS No.: 1009683-01-5
M. Wt: 206.28 g/mol
InChI Key: PBGCDCYQKSRETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-[(1-phenylethyl)amino]propanamide is a propanamide derivative featuring a methyl group at the amide nitrogen and a phenylethylamino substituent at the third carbon of the propanamide backbone. The phenylethyl group likely confers lipophilicity, influencing its pharmacokinetic behavior, while the methyl group may modulate steric effects or metabolic stability.

Properties

IUPAC Name

N-methyl-3-(1-phenylethylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(11-6-4-3-5-7-11)14-9-8-12(15)13-2/h3-7,10,14H,8-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGCDCYQKSRETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-[(1-phenylethyl)amino]propanamide typically involves the amidation of primary nitroalkanes. One common method includes the reaction of a primary nitroalkane with a bromonium source in the presence of dichloromethane (DCM) at low temperatures . This reaction results in the formation of the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-[(1-phenylethyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-Methyl-3-[(1-phenylethyl)amino]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-3-[(1-phenylethyl)amino]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Properties/Applications References
N-Methyl-3-[(1-phenylethyl)amino]propanamide Phenylethylamino, methylamide C₁₂H₁₈N₂O Not provided Hypothetical: Lipophilic, potential CNS activity N/A
3-Chloro-N-(1-phenylethyl)propanamide Chloro at C3, phenylethylamide C₁₁H₁₄ClNO 80364-90-5 Reactive chloro group for nucleophilic substitution
3-(Diethylamino)-N-methylpropanamide Diethylamino at C3, methylamide C₈H₁₈N₂O 62236-98-0 Increased lipophilicity; potential surfactant use
N-Methyl-3-(methylamino)propanamide hydrochloride Methylamino at C3, hydrochloride salt C₅H₁₂ClN₂O 57180-63-9 Enhanced water solubility; agrochemical intermediate
N-[3-[bis(2-hydroxyethyl)amino]phenyl]propionamide Bis(2-hydroxyethyl)amino-phenyl, propionamide C₁₃H₁₉N₃O₂ 68189-36-6 Hydrophilic; dye or polymer additive
Propanamide, N-(3-chloro-2-methylphenyl)-2-[(2-methylpropyl)amino]- Chloro-methylphenyl, branched alkylamino C₁₄H₂₂Cl₂N₂O 7143-35-3 Steric hindrance; possible antimicrobial activity

Key Observations:

Substituent Effects on Reactivity: The chloro group in 3-Chloro-N-(1-phenylethyl)propanamide introduces a reactive site for nucleophilic substitutions, unlike the amino group in the target compound . Hydrochloride salts (e.g., N-Methyl-3-(methylamino)propanamide hydrochloride) improve solubility, critical for pharmaceutical formulations .

Lipophilicity vs. Hydrophilicity: Bulky aromatic groups (e.g., phenylethyl, benzodioxinyl in DTXSID50907116 ) enhance lipophilicity, favoring blood-brain barrier penetration. Polar groups like bis(2-hydroxyethyl)amino (68189-36-6 ) increase hydrophilicity, suitable for industrial applications.

Electron-withdrawing groups (e.g., chloro) may alter electronic density, affecting binding to biological targets .

Biological Activity

N-Methyl-3-[(1-phenylethyl)amino]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides an overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H17N2O\text{C}_{12}\text{H}_{17}\text{N}_{2}\text{O}

This compound features a methyl group attached to the nitrogen atom, a propanamide backbone, and a phenylethyl moiety which is crucial for its biological interactions.

Antioxidant Activity

Research indicates that derivatives of propanamide compounds, including this compound, exhibit significant antioxidant properties. Antioxidant activity is primarily assessed through assays such as the DPPH radical scavenging method.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Reference
This compoundXX%
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide1.37 times higher than ascorbic acid
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideXX%

Note: The DPPH scavenging activity for this compound is not explicitly stated in the sources; further experimental data may be required for precise values.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated that certain propanamide derivatives exhibit cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundU-87XX µM
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideMDA-MB-231XX µM
3-Hydrazone derivativesU-8743.7 ± 7.4%

Note: Specific IC50 values for this compound were not provided in the reviewed literature; further studies are necessary to establish these metrics.

The mechanisms by which this compound exerts its biological effects may involve multiple pathways:

  • Radical Scavenging : The compound may act as a radical scavenger, reducing oxidative stress in cells.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Apoptosis Induction : Evidence suggests that certain compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:

  • Study on Glioblastoma Cells : A study demonstrated that specific propanamide derivatives reduced cell viability in U-87 cells significantly after 48 hours of treatment at concentrations around 100 µM .
  • Triple-Negative Breast Cancer : Research indicated that certain analogs exhibited promising activity against MDA-MB-231 cells, although resistance mechanisms were noted due to drug efflux systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-[(1-phenylethyl)amino]propanamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-[(1-phenylethyl)amino]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.